Prmt5-IN-17

Description

Properties

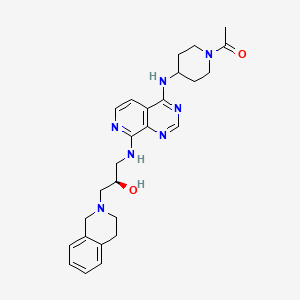

Molecular Formula |

C26H33N7O2 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

1-[4-[[8-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]pyrido[3,4-d]pyrimidin-4-yl]amino]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C26H33N7O2/c1-18(34)33-12-8-21(9-13-33)31-25-23-6-10-27-26(24(23)29-17-30-25)28-14-22(35)16-32-11-7-19-4-2-3-5-20(19)15-32/h2-6,10,17,21-22,35H,7-9,11-16H2,1H3,(H,27,28)(H,29,30,31)/t22-/m1/s1 |

InChI Key |

ZOHGOMTYVYHKCZ-JOCHJYFZSA-N |

Isomeric SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NCC(CN4CCC5=CC=CC=C5C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Prmt5-IN-17: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Prmt5-IN-17, a novel small-molecule inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5):Methylosome Protein 50 (MEP50) protein-protein interaction (PPI). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5.

Core Mechanism of Action

This compound, referred to in foundational research as compound 17 , operates through a distinct mechanism compared to traditional catalytic inhibitors of PRMT5. Instead of targeting the enzyme's active site, compound 17 disrupts the crucial interaction between PRMT5 and its obligate co-factor, MEP50.[1]

Molecular docking studies have revealed that compound 17 competitively inhibits the binding of MEP50 to PRMT5 by occupying a hydrophobic pocket within the PRMT5 TIM barrel domain.[1] This pocket is essential for the burial of the W54 residue of MEP50, a key event in the stable formation of the functional PRMT5:MEP50 complex. By occluding this binding site, compound 17 effectively prevents the assembly of the active enzyme complex, leading to the inhibition of its downstream functions.

This novel PPI inhibition strategy offers a potential for increased specificity, as it does not target the conserved S-adenosylmethionine (SAM) binding site common to all methyltransferases.

Quantitative Data Summary

The inhibitory activity of compound 17 has been characterized in various cancer cell lines. The following table summarizes the key quantitative data reported in preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 | LNCaP (Prostate Cancer) | < 500 nM | [1] |

| IC50 | A549 (Lung Cancer) | < 450 nM | [1] |

Note: The potency of compound 17 was reported to be nearly four-fold greater than the initial hit compound, 8b.[1]

Impact on Cellular Signaling Pathways

RNA sequencing (RNA-seq) analysis of cancer cells treated with compound 17 has elucidated its significant impact on multiple signaling pathways critical for tumor progression. The primary dysregulated pathways include:

-

Transforming Growth Factor-beta (TGF-β) Signaling: Compound 17 treatment leads to a significant dysregulation of the TGF-β signaling axis, a key pathway involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT).[1]

-

TP53 Signaling: The inhibitor was found to modulate the TP53 signaling pathway, a critical tumor suppressor network that governs cell cycle arrest and apoptosis.[1]

-

MAP Kinase (MAPK) Signaling: Dysregulation of the MAPK/ERK signaling cascade, which plays a central role in cell proliferation and survival, was also observed following treatment with compound 17.[1]

The disruption of these pathways contributes to the anti-proliferative and pro-apoptotic effects of the inhibitor in cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound (compound 17).

Bimolecular Fluorescence Complementation (BiFC) Assay

This assay was instrumental in confirming the disruption of the PRMT5:MEP50 interaction in living cells.

Principle: The assay is based on the reconstitution of a fluorescent protein from two non-fluorescent fragments when they are brought into close proximity by the interaction of two proteins fused to them.

Methodology:

-

Plasmid Constructs:

-

The N-terminal fragment of the Venus fluorescent protein (VN) is fused to the N-terminus of the PRMT5 TIM domain.

-

The C-terminal fragment of the Venus fluorescent protein (VC) is fused to the N-terminus of MEP50.

-

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with the VN-PRMT5 and VC-MEP50 constructs using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Compound Treatment:

-

24 hours post-transfection, cells are treated with varying concentrations of compound 17 or a DMSO control.

-

-

Fluorescence Measurement:

-

After a 24-hour incubation period, the fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths for the Venus protein. A decrease in fluorescence indicates inhibition of the PRMT5:MEP50 interaction.

-

Co-Immunoprecipitation (Co-IP)

Co-IP was used to biochemically validate the disruption of the PRMT5:MEP50 complex.

Methodology:

-

Cell Lysis:

-

LNCaP cells are treated with compound 17 or DMSO for 72 hours.

-

Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

The cell lysates are pre-cleared with protein A/G agarose beads.

-

An antibody targeting PRMT5 is added to the lysates and incubated overnight at 4°C.

-

Protein A/G agarose beads are then added to pull down the PRMT5-antibody complexes.

-

-

Western Blotting:

-

The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against PRMT5 and MEP50, followed by HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the amount of co-immunoprecipitated MEP50 in the compound 17-treated samples confirms the disruption of the complex.

-

RNA Sequencing (RNA-seq)

RNA-seq was employed to identify the global transcriptional changes induced by compound 17.

Methodology:

-

Cell Treatment and RNA Extraction:

-

LNCaP cells are treated with compound 17 or DMSO for 72 hours.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

-

Library Preparation and Sequencing:

-

RNA quality is assessed using a Bioanalyzer.

-

mRNA is enriched using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented and used for first-strand and second-strand cDNA synthesis.

-

The cDNA fragments undergo end-repair, A-tailing, and adapter ligation.

-

The ligated products are amplified by PCR to create the final cDNA library.

-

The library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

The raw sequencing reads are aligned to the human reference genome.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment with compound 17.

-

Pathway analysis is then conducted using tools such as Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify the biological pathways affected by the differentially expressed genes. The relevant GEO accession numbers for the foundational studies are GSE206460, GSE206820, GSE206111, and GSE80182.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound, leading to the dysregulation of key cancer-related signaling pathways.

Experimental Workflow Diagram

Caption: Experimental workflow for the identification and characterization of this compound (compound 17).

References

Prmt5-IN-17: A Novel Inhibitor of the PRMT5:MEP50 Protein-Protein Interaction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. The enzymatic activity of PRMT5 is critically dependent on its interaction with the cofactor Methylosome Protein 50 (MEP50). This guide provides a comprehensive technical overview of Prmt5-IN-17, a novel small-molecule inhibitor designed to specifically disrupt the PRMT5:MEP50 protein-protein interaction (PPI). We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to PRMT5 and the PRMT5:MEP50 Complex

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating gene expression, cell proliferation, and differentiation. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

A unique feature of PRMT5 is its reliance on the cofactor MEP50 (also known as WDR77) to form a stable and fully active hetero-octameric complex. This interaction is essential for substrate recognition and the catalytic function of PRMT5. Therefore, inhibiting the PRMT5:MEP50 interaction presents a novel therapeutic strategy to modulate PRMT5 activity, potentially offering a more specific approach compared to targeting the catalytic site directly.

This compound: A Specific PRMT5:MEP50 Interaction Inhibitor

This compound (also referred to as compound 17) is a novel small molecule developed to specifically disrupt the interaction between PRMT5 and MEP50.[1][2] Molecular docking studies have indicated that this compound functions by displacing the tryptophan 54 (W54) residue of MEP50 from a hydrophobic pocket within the TIM barrel domain of PRMT5, thereby preventing the formation of the active complex.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular effects.

Table 1: Cellular Potency of this compound

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Citation |

| LNCaP | Prostate Cancer | 430 | 72 | [3] |

| A549 | Non-Small Cell Lung Cancer | < 450 | Not Specified | [1] |

Table 2: Cellular and Molecular Effects of this compound

| Effect Measured | Cell Line | Treatment Conditions | Result | Citation |

| Global H4R3me2s Levels | LNCaP | 72 h | 65% decrease | [3] |

| Differentially Expressed Genes | LNCaP | 72 h | 1493 genes | [3] |

| PRMT5:MEP50 Interaction | LNCaP | Not Specified | 65.4% decrease in co-immunoprecipitated MEP50 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Bimolecular Fluorescence Complementation (BiFC) Assay

This assay is used to screen for and confirm the inhibition of the PRMT5:MEP50 interaction in living cells.

-

Principle: Non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., Venus) are fused to PRMT5 and MEP50, respectively. Interaction between PRMT5 and MEP50 brings the fragments into proximity, allowing them to refold and emit a fluorescent signal. Inhibitors of the interaction will reduce or prevent this signal.

-

Protocol:

-

Construct plasmids expressing PRMT5 fused to the N-terminal fragment of Venus (Venus-N-PRMT5) and MEP50 fused to the C-terminal fragment of Venus (Venus-C-MEP50).

-

Co-transfect the plasmids into a suitable cell line (e.g., HEK293T).

-

After 24 hours, seed the cells into 96-well plates.

-

Treat the cells with varying concentrations of this compound or DMSO as a control.

-

After a desired incubation period (e.g., 24-48 hours), measure the fluorescence intensity using a fluorescence plate reader.

-

The reduction in fluorescence in treated cells compared to control cells indicates inhibition of the PRMT5:MEP50 interaction.

-

Co-Immunoprecipitation (Co-IP) and Western Blot

This method is used to confirm the disruption of the PRMT5:MEP50 interaction within cells.

-

Protocol:

-

Treat cells (e.g., LNCaP) with this compound or DMSO for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody against PRMT5 overnight at 4°C.

-

Add protein A/G agarose beads to pull down the PRMT5-antibody complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against PRMT5 and MEP50.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the amount of MEP50 co-immunoprecipitated with PRMT5.

-

Cell Viability and Growth Assays

These assays are used to determine the effect of this compound on cancer cell proliferation and survival.

-

Protocol (using a reagent like CellTiter-Glo®):

-

Seed cells (e.g., LNCaP, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of PRMT5 target genes upon treatment with this compound.

-

Protocol:

-

Treat cells with this compound or DMSO.

-

Extract total RNA from the cells using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., IVL, AR) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[3]

-

RNA-Sequencing (RNA-Seq)

RNA-seq provides a global view of the transcriptomic changes induced by this compound.

-

Protocol:

-

Treat cells (e.g., LNCaP) with this compound or DMSO for a defined period (e.g., 72 hours).[3]

-

Isolate high-quality total RNA.

-

Perform library preparation, which includes poly(A) selection, fragmentation, reverse transcription, and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PRMT5 and the experimental workflow for characterizing this compound.

PRMT5 Signaling Pathways

PRMT5 is implicated in several critical signaling pathways, including the TGF-β and MAPK/ERK pathways. The PRMT5:MEP50 complex can methylate various substrates, leading to either activation or repression of downstream signaling.

Caption: Overview of PRMT5 signaling pathways and the inhibitory action of this compound.

This compound Mechanism of Action

This compound disrupts the essential interaction between PRMT5 and MEP50, leading to the inhibition of its downstream functions.

Caption: Mechanism of action of this compound in disrupting the PRMT5:MEP50 complex.

Experimental Workflow for this compound Characterization

A logical workflow is essential for the comprehensive characterization of a novel inhibitor like this compound.

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising new class of PRMT5 inhibitors that function by disrupting the critical PRMT5:MEP50 protein-protein interaction. This in-depth technical guide has provided key data and detailed experimental protocols to facilitate further research and development of this and similar compounds. The targeted nature of this compound offers a potential advantage in terms of specificity and may lead to novel therapeutic strategies for cancers dependent on PRMT5 activity. Further preclinical and clinical development is warranted to fully explore the therapeutic potential of this innovative approach to PRMT5 inhibition.

References

- 1. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A TGFβ-PRMT5-MEP50 axis regulates cancer cell invasion through histone H3 and H4 arginine methylation coupled transcriptional activation and repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Prmt5-IN-17

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, a novel small molecule inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5):MEP50 protein-protein interaction (PPI).

Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] It is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] PRMT5's enzymatic activity is dependent on its interaction with an obligate cofactor, Methylosome Protein 50 (MEP50).[1][3] Disrupting the PRMT5:MEP50 complex presents a novel therapeutic strategy to inhibit PRMT5 function.

Discovery of this compound

This compound, also referred to as compound 17 in the primary literature, was identified through a discovery process that began with a virtual screen to identify small molecules capable of disrupting the PRMT5:MEP50 interaction.[1][3] This initial screening was followed by a process of analog refinement to improve the potency and drug-like properties of the hit compounds.[1][3]

Mechanism of Action

This compound functions as a protein-protein interaction (PPI) inhibitor.[1][3] Molecular docking studies have revealed that this compound targets the PRMT5:MEP50 interface by displacing a key tryptophan residue (W54) of MEP50 from a hydrophobic pocket within the TIM barrel of PRMT5.[1][3][4] This disruption of the PRMT5:MEP50 complex is essential for inhibiting the enzyme's methyltransferase activity, as MEP50 is an obligate cofactor for PRMT5 function.[1]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | < 500 | [1][3] |

| A549 | Lung Cancer | < 500 | [1][3] |

Table 1: In Vitro Activity of this compound in Cancer Cell Lines.

Furthermore, treatment of LNCaP prostate cancer cells with this compound led to a dose-dependent decrease in the global levels of symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s), a key substrate of PRMT5.[1]

Cellular Signaling Pathways

RNA-sequencing analysis of LNCaP cells treated with this compound indicated a dysregulation of multiple PRMT5-regulated pathways critical for cancer cell survival and proliferation. Notably, the results suggest that this compound may inhibit the TGF-β signaling axis, a key driver in multiple solid tumors.[1]

Experimental Protocols

The following are representative protocols for key experiments in the evaluation of this compound.

Bimolecular Fluorescence Complementation (BiFC) Assay

This assay is used to visualize and quantify the disruption of the PRMT5:MEP50 interaction in living cells.

Principle: Two non-fluorescent fragments of a fluorescent protein (e.g., Venus) are fused to PRMT5 and MEP50, respectively. If PRMT5 and MEP50 interact, the fragments are brought into proximity, reconstituting the fluorescent protein. The addition of an inhibitor like this compound will disrupt this interaction, leading to a decrease in fluorescence.[5][6][7]

Protocol:

-

Vector Construction: Clone PRMT5 and MEP50 into BiFC vectors, creating fusion constructs with the N-terminal and C-terminal fragments of a fluorescent protein (e.g., Venus-N-PRMT5 and Venus-C-MEP50).

-

Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T) on glass-bottom dishes. Co-transfect the cells with the BiFC fusion constructs using a suitable transfection reagent.[6][7]

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression and interaction.[6]

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Imaging: Visualize the fluorescence using a fluorescence microscope. Capture images of multiple fields for each condition.[6][7]

-

Quantification: Quantify the fluorescence intensity per cell using image analysis software. A decrease in fluorescence in the this compound-treated cells compared to the control indicates disruption of the PRMT5:MEP50 interaction.

Cell Viability (MTT) Assay

This assay is used to determine the IC50 value of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8][9][10]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., LNCaP, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[11] Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[8][9]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

RNA-Sequencing (RNA-Seq) Analysis

This is used to determine the global transcriptional changes induced by this compound.

Principle: RNA-Seq is a high-throughput sequencing method used to profile the entire transcriptome of a cell. By comparing the transcriptomes of this compound-treated and control cells, differentially expressed genes and dysregulated pathways can be identified.[12][13][14]

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control. Extract total RNA using a suitable kit and assess its quality and quantity.

-

Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.[13][14]

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC.[12]

-

Read Alignment: Align the high-quality reads to a reference genome or transcriptome.[12][13]

-

Quantification: Count the number of reads mapping to each gene or transcript.[12]

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to controls.[13]

-

Pathway Analysis: Perform gene set enrichment or pathway analysis on the differentially expressed genes to identify the biological pathways that are most significantly affected by this compound treatment.

Future Directions

This compound serves as a proof-of-concept for targeting the PRMT5:MEP50 protein-protein interaction as a therapeutic strategy.[1] Further preclinical development is warranted to optimize its pharmacokinetic properties and evaluate its in vivo efficacy and safety in animal models of cancer. The unique mechanism of action of this compound may offer advantages over catalytic inhibitors and warrants further investigation.[1]

References

- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5:MEP50 protein-protein interaction (PPI) inhibitor compound 17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery and Biological Characterization of PRMT5:MEP50 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Implementation of Bimolecular Fluorescence Complementation (BiFC) Assays for the Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [bio-protocol.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 13. bio-rad.com [bio-rad.com]

- 14. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PRMT5 Inhibition in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in various cellular processes, including cell cycle progression, signal transduction, and RNA splicing.[1][2] Its overexpression is a common feature in a multitude of human cancers, such as lymphoma, breast cancer, lung cancer, and glioblastoma, often correlating with poor patient prognosis.[3][4][5] Consequently, PRMT5 has become a promising therapeutic target for anticancer drug development. This technical guide provides an in-depth overview of the role of PRMT5 inhibition in inducing cancer cell apoptosis, with a focus on the underlying mechanisms, experimental validation, and quantitative outcomes observed with various small molecule inhibitors. While this guide aims to be comprehensive, it is important to note that specific publicly available data for a compound designated "Prmt5-IN-17" is limited. Therefore, this document synthesizes findings from studies on several well-characterized PRMT5 inhibitors, including PRT-382, MRTX1719, EPZ015666, GSK591, and compound 17 (PRMT5-IN-30), to provide a representative understanding of the therapeutic potential of targeting PRMT5.

Data Presentation: Efficacy of PRMT5 Inhibitors

The inhibition of PRMT5 leads to a significant reduction in cancer cell viability and the induction of apoptosis across various cancer types. The following tables summarize the quantitative data from preclinical studies of several PRMT5 inhibitors.

| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value(s) | Reference(s) |

| PRT-382 | Mantle Cell Lymphoma (MCL) | Z-138, CCMCL1, Maver-1, and 6 other MCL cell lines | 44.8 nM - 1905.5 nM | [6] |

| Mantle Cell Lymphoma (MCL) | 4 sensitive MCL cell lines | 20-140 nM | [7] | |

| Mantle Cell Lymphoma (MCL) | 4 primary resistant MCL cell lines | 340-1650 nM | [7] | |

| MRTX1719 | MTAP-deleted Cancer | HCT116 (MTAP del) | 12 nM (cell viability) | [8] |

| MTAP-deleted Cancer | HCT116 (MTAP del) | 8 nM (biochemical) | [8] | |

| Compound 17 (PRMT5-IN-30) | Prostate and Lung Cancer | LNCaP and other cell lines | < 500 nM | [9] |

| CMP5 | Adult T-Cell Leukemia/Lymphoma (ATL) | Patient-derived ATL cells | 23.94–33.12 µM (at 120h) | [10] |

| HLCL61 | Adult T-Cell Leukemia/Lymphoma (ATL) | Patient-derived ATL cells | 2.33–42.71 µM (at 120h) | [10] |

Table 1: Summary of IC50 values for various PRMT5 inhibitors in different cancer cell lines.

| Inhibitor | Cancer Type | Cell Line(s) | Apoptotic Effect | Assay(s) Used | Reference(s) | |---|---|---|---|---| | EPZ015666 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-453, MDA-MB-468, HCC38 | Dose-dependent increase in cleaved PARP, caspase-7, and caspase-8. | Western Blot, Caspase-Glo 3/7 assay |[11] | | GSK591 | Lung Cancer | A549, ASTC-a-1 | Enhanced resveratrol-induced apoptosis (increased cleaved caspase-3 and PARP). | Western Blot, CCK-8 assay |[12] | | PRT-382 | Mantle Cell Lymphoma (MCL) | Z-138, CCMCL1, Maver-1 | Increased expression of pro-apoptotic BCL-2 family proteins (BAX, BAK, PUMA). | qPCR, Western Blot | | | MRTX1719 | MTAP-deleted Cancer | LU99 | Increased levels of γH2AX, a marker of DNA damage that can lead to apoptosis. | Western Blot | |

Table 2: Qualitative and semi-quantitative summary of the apoptotic effects of PRMT5 inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of apoptosis. Below are methodologies for key assays cited in the study of PRMT5 inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PRMT5 inhibitor and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with the PRMT5 inhibitor as described for the cell viability assay.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[9]

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of Apoptotic Markers

This technique is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the PRMT5 inhibitor and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1] The detection of cleaved forms of caspase-3 (p17/p19 fragments) and PARP (89 kDa fragment) is indicative of apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in PRMT5-mediated apoptosis and a typical experimental workflow.

Caption: PRMT5 inhibition induces apoptosis via modulation of the AKT/GSK3β and BCL-2 family pathways.

Caption: A generalized workflow for investigating the pro-apoptotic effects of PRMT5 inhibitors.

Caption: The intrinsic apoptosis pathway is activated by PRMT5 inhibition through the BCL-2 family.

Conclusion

The inhibition of PRMT5 represents a compelling strategy for the treatment of various cancers. As demonstrated by a range of preclinical studies with potent and selective inhibitors, targeting PRMT5 effectively induces apoptosis in cancer cells. The mechanisms underpinning this pro-apoptotic effect are multifaceted, involving the modulation of key signaling pathways such as the PI3K/AKT axis and the intrinsic apoptotic pathway regulated by the BCL-2 family of proteins. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of PRMT5 inhibition in oncology. Future research will likely focus on refining the clinical application of these inhibitors, both as monotherapies and in combination with other anticancer agents, to overcome resistance and improve patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]

- 6. PRMT5 in T cells drives Th17 responses, mixed granulocytic inflammation and severe allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5:MEP50 protein-protein interaction (PPI) inhibitor compound 17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]

Prmt5-IN-17: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, acting as a master epigenetic regulator. Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. Prmt5-IN-17 (also referred to as compound 17) is a novel small molecule inhibitor that disrupts the protein-protein interaction (PPI) between PRMT5 and its essential cofactor, Methylosome Protein 50 (MEP50). This mode of action, distinct from catalytic inhibition, presents a promising new avenue for cancer therapy. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, with a focus on the underlying mechanisms and experimental methodologies.

Mechanism of Action: Disrupting the PRMT5:MEP50 Interaction

This compound functions by selectively targeting the interface between PRMT5 and MEP50. This interaction is crucial for PRMT5's enzymatic activity, which involves the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting this PPI, this compound effectively blocks the downstream functions of the PRMT5:MEP50 complex, leading to significant changes in the cellular transcriptome.

Impact on Gene Expression: RNA-Sequencing Analysis in LNCaP Cells

The most direct evidence of this compound's effect on gene expression comes from RNA-sequencing (RNA-seq) studies conducted on the human prostate cancer cell line, LNCaP. Treatment with this compound leads to a significant alteration in the gene expression landscape.

Quantitative Data Summary

While the full dataset from the primary study (GEO accession: GSE206460) should be consulted for a comprehensive list of differentially expressed genes, this guide presents a representative summary of the key findings. The treatment of LNCaP cells with this compound resulted in a substantial number of differentially expressed genes (DEGs). A key pathway analysis of these DEGs revealed a significant dysregulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Table 1: Representative Differentially Expressed Genes in TGF-β Signaling Pathway Following this compound Treatment

| Gene Symbol | Gene Name | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Function in TGF-β Pathway |

| SMAD3 | SMAD family member 3 | -1.5 | <0.01 | Key signal transducer |

| TGFBR2 | Transforming growth factor beta receptor 2 | -1.2 | <0.01 | Receptor for TGF-β |

| SERPINE1 | Serpin family E member 1 (PAI-1) | -2.0 | <0.001 | TGF-β target gene, involved in cell adhesion and migration |

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | 1.8 | <0.01 | Downstream effector of TGF-β signaling |

| ID1 | Inhibitor of DNA binding 1, dominant negative helix-loop-helix protein | -1.7 | <0.01 | TGF-β responsive gene, regulator of cell differentiation |

Note: The Log2 Fold Change and p-values in this table are illustrative and are meant to represent the types of changes observed. For precise data, please refer to the GEO dataset GSE206460.

Signaling Pathway Analysis

The dysregulation of the TGF-β signaling pathway by this compound is a critical finding. PRMT5 is known to methylate SMAD4, a central mediator of TGF-β signaling. By inhibiting the PRMT5:MEP50 complex, this compound likely prevents this methylation event, thereby altering the transcription of TGF-β target genes.

Caption: this compound inhibits the PRMT5:MEP50 complex, affecting TGF-β signaling.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments investigating the effects of this compound.

Cell Culture

-

Cell Line: LNCaP (human prostate adenocarcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Cells are passaged upon reaching 80-90% confluency. The cells are washed with PBS, detached using Trypsin-EDTA, and re-seeded in fresh medium.

This compound Treatment

-

Preparation: this compound is dissolved in DMSO to create a stock solution.

-

Treatment: LNCaP cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing this compound at the desired concentration (or DMSO as a vehicle control). Cells are typically treated for 72 hours before harvesting for downstream analysis.

RNA Isolation

-

Procedure: Total RNA is extracted from this compound-treated and control LNCaP cells using a commercially available RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Quality Control: The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 9.0).

RNA-Sequencing and Data Analysis

The following workflow outlines the steps for RNA-sequencing and subsequent data analysis.

Caption: Experimental workflow for analyzing gene expression changes induced by this compound.

Conclusion

This compound represents a novel class of PRMT5 inhibitors that effectively modulates gene expression by disrupting the PRMT5:MEP50 protein-protein interaction. RNA-sequencing analysis in LNCaP prostate cancer cells has revealed a significant impact on the transcriptome, notably leading to the dysregulation of the TGF-β signaling pathway. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to investigate the effects of this compound and similar compounds. Further exploration of the downstream consequences of this compound-induced gene expression changes will be crucial for its development as a potential cancer therapeutic.

Prmt5-IN-17 in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology, with pronounced implications for prostate cancer. Its role in regulating key cellular processes, including gene transcription, RNA splicing, and the DNA damage response, positions it as a critical factor in tumor progression and therapeutic resistance. Upregulation of PRMT5 is observed in various malignancies, including prostate cancer, and often correlates with poor patient outcomes. This has spurred the development of small molecule inhibitors aimed at disrupting its oncogenic functions. This technical guide provides an in-depth overview of compounds that may be associated with "Prmt5-IN-17" in the context of prostate cancer research, focusing on their mechanism of action, experimental data, and relevant signaling pathways. While a specific inhibitor definitively named "this compound" is not prominently documented in the reviewed literature, this guide will focus on two potential candidates based on available research: the PRMT5:MEP50 protein-protein interaction inhibitor Compound 17 and the PRMT5 catalytic inhibitor SJL2-1 .

Core Compounds of Interest

Compound 17: A PRMT5:MEP50 Interaction Inhibitor

Compound 17 represents a novel class of PRMT5 inhibitors that function by disrupting the protein-protein interaction (PPI) between PRMT5 and its requisite cofactor, Methylosome Protein 50 (MEP50), rather than targeting the enzyme's catalytic site.[1][2] This interaction is crucial for PRMT5's methyltransferase activity. Molecular docking studies suggest that Compound 17 displaces MEP50's tryptophan 54 (W54) from a hydrophobic pocket within the PRMT5 TIM barrel, thereby inhibiting the formation of the functional PRMT5:MEP50 complex.[1][2]

SJL2-1: A Catalytic PRMT5 Inhibitor

SJL2-1 is a small molecule inhibitor that directly targets the catalytic activity of PRMT5.[3][4] It was identified through structure-based virtual screening and has demonstrated significant anti-tumor effects in prostate cancer cell lines.[4] Its mechanism involves reducing the expression of PRMT5 and subsequently decreasing the levels of symmetric dimethylarginine (SDMA) on target proteins.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 17 and SJL2-1 in prostate cancer research.

Table 1: In Vitro Efficacy of Compound 17 and SJL2-1

| Compound | Assay | Cell Line(s) | Parameter | Value | Reference |

| Compound 17 | Cell Viability | Prostate and Lung Cancer Cells | IC50 | < 500 nM | [1][2] |

| SJL2-1 | PRMT5 Inhibition | - | IC50 | 1.56 µM | [3] |

| SJL2-1 | Cell Proliferation | 22RV1, PC-3, LNCaP | Concentration Range | 2.96-60 µM | [3] |

| SJL2-1 | Apoptosis & Cell Cycle Arrest | 22RV1, PC-3, LNCaP | Concentration Range | 15-45 µM | [3] |

Table 2: Molecular Effects of SJL2-1 in Prostate Cancer Cells

| Treatment | Cell Line(s) | Molecular Target | Effect | Reference |

| SJL2-1 (15-45 µM) | 22RV1, PC-3, LNCaP | PRMT5 Expression | Inhibition | [3] |

| SJL2-1 (15-45 µM) | 22RV1, PC-3, LNCaP | SDMA Levels | Reduction | [3] |

| SJL2-1 (15-45 µM) | 22RV1, PC-3, LNCaP | SmD3me2S Expression | Reduction | [3] |

| SJL2-1 | 22RV1, LNCaP | Androgen Receptor (AR) Expression | Decrease | [3][4] |

| SJL2-1 | 22RV1 | AR-V7 Expression | Reduction | [4] |

| SJL2-1 | Prostate Cancer Cells | Bax | Upregulation | [3] |

| SJL2-1 | Prostate Cancer Cells | Caspase-3 | Elevation | [3] |

Signaling Pathways and Mechanisms of Action

PRMT5's Role in Prostate Cancer Signaling

PRMT5 is a key regulator of multiple oncogenic pathways in prostate cancer. It promotes cancer cell growth and survival through several mechanisms:

-

Androgen Receptor (AR) Signaling: PRMT5 can be recruited to the AR promoter by transcription factors like Sp1, where it catalyzes the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), leading to increased AR transcription.[5] It can also function as an AR co-activator to enhance the expression of AR target genes.[5]

-

DNA Damage Response (DDR): PRMT5 acts as an epigenetic activator of genes involved in DNA double-strand break (DSB) repair, including those in both the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[5][6] This function contributes to therapeutic resistance.

-

Cell Cycle Regulation: PRMT5 is required for DNA damage-induced G2 arrest, in part through the epigenetic activation of WEE1.[5] In some contexts, PRMT5 knockdown can induce G1 arrest.[5]

-

Neuroendocrine Differentiation (NED): PRMT5 and its cofactors are implicated in treatment-induced neuroendocrine differentiation, a mechanism of resistance to therapies like androgen deprivation.[6]

The following diagram illustrates the central role of PRMT5 in prostate cancer signaling.

Caption: PRMT5 signaling pathways in prostate cancer.

Mechanism of Action of Investigated Inhibitors

Compound 17 acts upstream by preventing the formation of the active PRMT5:MEP50 complex. This selectively inhibits the methylation of PRMT5:MEP50-dependent substrates. Notably, in LNCaP cells, Compound 17 treatment leads to the de-repression of the PRMT5:MEP50 target gene IVL without significantly affecting the expression of the PRMT5:pICln-regulated AR gene, highlighting its specific mechanism.[2]

SJL2-1 acts as a direct catalytic inhibitor, leading to a broad reduction in PRMT5 activity. This results in decreased expression of PRMT5 itself, reduced global SDMA levels, and downregulation of the androgen receptor.[3][4] The inhibition of the AR pathway, coupled with the induction of apoptosis and cell cycle arrest, contributes to its anti-proliferative effects in both androgen-sensitive and castration-resistant prostate cancer cells.[3][4]

The following diagram illustrates the distinct mechanisms of these two inhibitors.

Caption: Mechanisms of action for Compound 17 and SJL2-1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of PRMT5 inhibitors on the growth of prostate cancer cells.

-

Methodology:

-

Prostate cancer cell lines (e.g., LNCaP, 22RV1, PC-3) are seeded in 96-well plates.

-

After cell attachment, they are treated with a range of concentrations of the PRMT5 inhibitor (e.g., SJL2-1: 2.96-60 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72, 96 hours).[3]

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

Data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins (e.g., PRMT5, AR, SDMA) following inhibitor treatment.

-

Methodology:

-

Prostate cancer cells are treated with the PRMT5 inhibitor (e.g., SJL2-1: 15-45 µM) for a specified duration (e.g., 48 hours).[3]

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-PRMT5, anti-AR, anti-SDMA, anti-β-actin as a loading control) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis and Cell Cycle Analysis

-

Objective: To determine if the PRMT5 inhibitor induces programmed cell death and/or alters cell cycle progression.

-

Methodology:

-

Apoptosis: Cells are treated with the inhibitor as described above. Apoptosis can be assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by Western blotting for apoptosis markers like Bax and cleaved caspase-3.[3]

-

Cell Cycle: Treated cells are harvested, fixed in ethanol, and stained with PI containing RNase. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

-

The following workflow diagram outlines a typical experimental approach for evaluating a novel PRMT5 inhibitor.

Caption: Experimental workflow for PRMT5 inhibitor evaluation.

Conclusion and Future Directions

The development of PRMT5 inhibitors, such as the PRMT5:MEP50 PPI inhibitor Compound 17 and the catalytic inhibitor SJL2-1, offers promising new avenues for the treatment of prostate cancer. These agents have demonstrated the ability to suppress key oncogenic pathways, inhibit cell proliferation, and induce apoptosis in preclinical models. The distinct mechanisms of action of these inhibitors may provide opportunities for tailored therapeutic strategies, potentially overcoming resistance to existing treatments.

Future research should focus on in vivo studies to evaluate the efficacy and safety of these compounds in animal models of prostate cancer. Furthermore, the exploration of combination therapies, for instance, pairing PRMT5 inhibitors with androgen deprivation therapy or other targeted agents, could lead to synergistic anti-tumor effects and improved clinical outcomes for patients with advanced and resistant prostate cancer. The continued investigation into the nuanced roles of PRMT5 and its cofactors will be essential for the development of the next generation of epigenetic therapies.

References

- 1. PRMT5:MEP50 protein-protein interaction (PPI) inhibitor compound 17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT5: A putative oncogene and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting protein arginine methyltransferase 5 (PRMT5) suppresses radiation-induced neuroendocrine differentiation and sensitizes prostate cancer cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]

Prmt5-IN-17 in lung cancer studies

An in-depth analysis of the publicly available scientific literature and research databases did not yield specific information for a compound designated "Prmt5-IN-17" in the context of lung cancer studies. It is possible that this is an internal designation for a novel compound not yet publicly disclosed, or a less common identifier.

However, extensive research has been conducted on the role of Protein Arginine Methyltransferase 5 (PRMT5) in lung cancer and the therapeutic potential of its inhibitors. This guide provides a comprehensive technical overview of the current understanding of PRMT5's role in lung cancer and the effects of its inhibition, drawing upon data from studies on well-characterized PRMT5 inhibitors.

The Role of PRMT5 in Lung Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] In the context of lung cancer, PRMT5 is frequently overexpressed in tumor tissues compared to normal lung tissue.[3][4][5][6] This overexpression is often associated with poor prognosis and more advanced tumor stages.[3][4]

PRMT5 promotes lung cancer progression through several mechanisms:

-

Cell Proliferation and Cell Cycle Progression: PRMT5 is essential for the growth of lung cancer cells.[5][7] It has been shown to regulate the expression of key cell cycle proteins like cyclin D1 and cyclin E1.[7] Silencing PRMT5 or inhibiting its activity leads to cell cycle arrest, typically at the G1 phase, and a significant reduction in cell proliferation.[2][7]

-

Apoptosis Inhibition: Down-regulation of PRMT5 can promote apoptosis in lung cancer cells, suggesting that PRMT5 helps cancer cells evade programmed cell death.[8]

-

Metastasis and Epithelial-Mesenchymal Transition (EMT): PRMT5 is implicated in promoting the metastatic potential of lung cancer cells.[9][10] It can drive the EMT process, a key step in cancer cell invasion and metastasis, by regulating the expression of EMT markers.[4][6]

-

Angiogenesis: PRMT5 can facilitate angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by influencing signaling pathways such as the HIF-1α/VEGFR/Akt axis.[4]

-

Regulation of Signaling Pathways: PRMT5 exerts its oncogenic functions by modulating several critical signaling pathways, including the PI3K/Akt, ERK, and FGFR signaling pathways.[4][5][7][9]

Quantitative Data for PRMT5 Inhibitors in Lung Cancer

While no data was found for "this compound," several studies have reported the efficacy of other PRMT5 inhibitors in lung cancer models. The following table summarizes some of this quantitative data.

| Inhibitor | Cell Line | Assay Type | Result (IC50 or other metric) | Reference |

| GSK591 | A549, H1299 | Cell Proliferation | Dramatic suppression | [7] |

| Compound 17 | A549 | Cell Viability | IC50: 447 nM | [11] |

| Unnamed Compounds | A549, PC14 | Enzymatic Activity | IC50 values ranging from 0.1 to 6 μM | [2] |

| 3039-0164 | A549 | Cell Viability | Inhibition at 2.5-10.0 µM | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common experimental protocols used in the study of PRMT5 inhibitors in lung cancer.

Cell Culture and Proliferation Assays

-

Cell Lines: Human lung adenocarcinoma cell lines such as A549, H1299, and PC14, and normal human lung fibroblast cells like IMR90 are commonly used.[2][6][7]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Proliferation Assay (e.g., MTT or Cell Counting):

-

Seed cells in 96-well or 24-well plates at a specific density (e.g., 5,000 cells per well).[5]

-

After allowing the cells to attach overnight, treat them with various concentrations of the PRMT5 inhibitor or a vehicle control (e.g., DMSO).

-

Incubate for different time points (e.g., 24, 48, 72 hours).

-

For MTT assays, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

For cell counting, detach the cells with trypsin and count them using a hemocytometer or an automated cell counter.[2]

-

Western Blotting

-

Purpose: To detect the expression levels of specific proteins.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, p-Akt, Akt, E-cadherin, Vimentin, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice or SCID mice) are commonly used to prevent rejection of human tumor cells.[5]

-

Protocol:

-

Subcutaneously inject a suspension of human lung cancer cells (e.g., A549) into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the PRMT5 inhibitor or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).[2]

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Signaling Pathways and Visualizations

PRMT5 is a key node in several signaling pathways that are dysregulated in lung cancer. The following diagrams illustrate some of these pathways.

Caption: PRMT5 promotes angiogenesis and EMT in lung cancer via the HIF-1α/VEGFR/Akt signaling axis.

Caption: PRMT5 regulates cell cycle progression in lung cancer through the Akt/GSK3β/Cyclin D1 and Akt/eIF4E signaling pathways.

Caption: The PRMT5/FGFR3/Akt signaling axis facilitates lung cancer cell metastasis.

References

- 1. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]

- 2. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity | PLOS One [journals.plos.org]

- 3. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 facilitates angiogenesis and EMT via HIF-1α/VEGFR/Akt signaling axis in lung cancer | Aging [aging-us.com]

- 5. Protein arginine methyltransferase 5 is essential for growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 Promotes EMT Through Regulating Akt Activity in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Role of PRMT5 in SARS-CoV-2 Infection and the Therapeutic Potential of its Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into the molecular mechanisms of viral entry and replication to identify novel therapeutic targets. One such emerging target is Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes. This technical guide provides an in-depth overview of the role of PRMT5 in SARS-CoV-2 infection and the antiviral potential of PRMT5 inhibitors, with a focus on the compound GSK3326595. We consolidate available quantitative data, detail experimental methodologies, and present visual workflows and pathways to support ongoing research and drug development efforts in this area.

Introduction

SARS-CoV-2 entry into host cells is mediated by the interaction of the viral spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface. Post-translational modifications of host proteins, such as methylation, can significantly impact viral infectivity. Recent studies have identified that PRMT5-mediated methylation of the ACE2 receptor is a critical step for efficient SARS-CoV-2 binding and subsequent infection.[1][2] This discovery has positioned PRMT5 as a promising target for antiviral intervention. This guide synthesizes the current understanding of the PRMT5-SARS-CoV-2 axis and the inhibitory effects of compounds targeting this pathway.

Quantitative Data on Antiviral Activity

While a specific compound named "Prmt5-IN-17" was not identified in the context of SARS-CoV-2 research, studies on the well-characterized PRMT5 inhibitor, GSK3326595, have demonstrated its antiviral activity against SARS-CoV-2 pseudovirus. The following table summarizes the observed dose-dependent inhibition.

| Compound | Virus Strain | Cell Line | Assay Type | Concentration | % Inhibition (approx.) | EC50 | CC50 | Reference |

| GSK3326595 | SARS-CoV-2 Pseudovirus | HEK-293T (ACE2 overexpressing) | Pseudovirus Infection Assay | 10 nM | ~20% | Not Reported | Not Reported | [1] |

| 25 nM | ~45% | |||||||

| 50 nM | ~70% | |||||||

| 100 nM | ~85% | |||||||

| GSK3326595 | SARS-CoV-2 Pseudovirus | A549 | Pseudovirus Infection Assay | 10 nM | ~15% | Not Reported | Not Reported | [1] |

| 25 nM | ~35% | |||||||

| 50 nM | ~60% | |||||||

| 100 nM | ~80% |

Note: The percentage of inhibition is estimated from the graphical data presented in the cited literature.[1] Explicit EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for GSK3326595 against SARS-CoV-2 have not been reported in the reviewed literature.

Signaling Pathway and Mechanism of Action

PRMT5 plays a crucial role in the symmetrical dimethylation of arginine residues on various protein substrates. In the context of SARS-CoV-2 infection, PRMT5 has been shown to methylate the ACE2 receptor at residue R671.[1][2] This methylation event is proposed to enhance the binding affinity between the ACE2 receptor and the SARS-CoV-2 spike protein, thereby facilitating viral entry into the host cell. Inhibition of PRMT5, therefore, represents a potential therapeutic strategy to disrupt this critical interaction and block viral infection.

Caption: Proposed mechanism of PRMT5 in SARS-CoV-2 infection and the inhibitory action of GSK3326595.

Experimental Protocols

SARS-CoV-2 Pseudovirus Infection Assay

This assay is used to quantify the inhibitory effect of a compound on viral entry in a BSL-2 setting.

Materials:

-

HEK-293T or A549 cells

-

Plasmids for lentiviral packaging (e.g., psPAX2, pMD2.G)

-

Plasmid encoding the SARS-CoV-2 Spike protein

-

Lentiviral transfer vector encoding a reporter gene (e.g., Luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

-

Transfection reagent

-

PRMT5 inhibitor (e.g., GSK3326595)

-

Luciferase assay reagent

-

96-well plates

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK-293T cells with the packaging plasmids, the Spike protein plasmid, and the luciferase reporter plasmid.

-

Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection.

-

Filter the supernatant and store at -80°C.

-

-

Infection Assay:

-

Seed target cells (e.g., HEK-293T overexpressing ACE2 or A549 cells) in a 96-well plate.

-

The following day, treat the cells with serial dilutions of the PRMT5 inhibitor for a predetermined time.

-

Infect the cells with the SARS-CoV-2 pseudovirus.

-

Incubate for 48-72 hours.

-

-

Quantification:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition relative to the untreated control.

-

Caption: Workflow for a SARS-CoV-2 pseudovirus infection assay.

In Vitro ACE2 Methylation Assay

This biochemical assay is used to confirm the direct methylation of ACE2 by PRMT5.

Materials:

-

Purified recombinant PRMT5 protein

-

Purified recombinant GST-tagged ACE2 protein (or a fragment containing the target arginine)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) or unlabeled SAM for mass spectrometry

-

Methylation reaction buffer

-

PRMT5 inhibitor (e.g., GSK3326595)

-

SDS-PAGE gels and reagents

-

Autoradiography film or mass spectrometer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the methylation buffer, purified PRMT5, and purified GST-ACE2.

-

Add the PRMT5 inhibitor at various concentrations.

-

Initiate the reaction by adding ³H-SAM (for autoradiography) or unlabeled SAM (for mass spectrometry).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Detection:

-

For Autoradiography:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Blue) to visualize total protein.

-

Dry the gel and expose it to autoradiography film to detect the incorporated ³H-methyl groups.

-

-

For Mass Spectrometry:

-

Stop the reaction and process the sample for mass spectrometry analysis to identify the specific methylated arginine residues.

-

-

Caption: Workflow for an in vitro ACE2 methylation assay.

Discussion and Future Directions

The identification of PRMT5 as a host factor that facilitates SARS-CoV-2 infection opens a new avenue for the development of host-directed antiviral therapies. The preliminary data on GSK3326595 are promising, suggesting that inhibiting PRMT5 could be a viable strategy to combat COVID-19. However, further research is needed to:

-

Determine the precise EC50 and CC50 values of GSK3326595 and other PRMT5 inhibitors against live SARS-CoV-2.

-

Evaluate the efficacy of PRMT5 inhibitors in in vivo models of SARS-CoV-2 infection.

-

Investigate the potential for viral resistance to PRMT5 inhibition.

-

Explore the broader role of arginine methylation in the host response to viral infections.

It is also important to note that some studies have suggested a conflicting role for the PRMT5/WDR77 complex, indicating it may not be involved in restricting SARS-CoV-2 infection. This highlights the need for further investigation to fully elucidate the specific mechanisms and protein complexes involved in the PRMT5-mediated regulation of SARS-CoV-2 infectivity.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the role of PRMT5 in SARS-CoV-2 infection and the potential of PRMT5 inhibitors as antiviral agents. The presented data, signaling pathways, and experimental protocols offer a valuable resource for researchers working to develop novel therapeutics against COVID-19. The continued exploration of host-targeted strategies, such as the inhibition of PRMT5, will be crucial in the ongoing effort to combat the current pandemic and prepare for future viral threats.

References

- 1. GSK3326595 is a promising drug to prevent SARS‐CoV‐2 Omicron and other variants infection by inhibiting ACE2‐R671 di‐methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3326595 is a promising drug to prevent SARS-CoV-2 Omicron and other variants infection by inhibiting ACE2-R671 di-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Prmt5-IN-17 and the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation and has emerged as a significant target in oncology. Its activity, which is dependent on its interaction with the cofactor MEP50 (Methylosome Protein 50), plays a crucial role in various cellular processes, including the transforming growth factor-beta (TGF-β) signaling pathway. The dysregulation of the TGF-β pathway is a hallmark of cancer progression, contributing to processes such as epithelial-to-mesenchymal transition (EMT), metastasis, and immunosuppression. This technical guide provides an in-depth overview of the interplay between PRMT5 and the TGF-β signaling pathway, with a specific focus on Prmt5-IN-17, a novel inhibitor of the PRMT5:MEP50 protein-protein interaction. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development in this promising area.

Introduction: The PRMT5:MEP50 Complex and TGF-β Signaling

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a key regulatory mechanism in gene expression, RNA splicing, and signal transduction. For its enzymatic activity, PRMT5 forms an obligate heterodimeric complex with MEP50, also known as WDR77. Elevated expression and activity of the PRMT5:MEP50 complex have been correlated with poor prognosis in numerous cancers, making it an attractive therapeutic target.[1]

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a pleiotropic cellular communication system that regulates a wide array of biological processes, including cell growth, differentiation, and apoptosis. In the context of cancer, the TGF-β pathway has a dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor. However, in advanced cancers, it paradoxically promotes tumor progression by inducing EMT, enhancing cell invasion and metastasis, and fostering an immunosuppressive tumor microenvironment.[1]

Recent evidence has illuminated a critical nexus between the PRMT5:MEP50 complex and the TGF-β signaling pathway. PRMT5 activity is implicated in the epigenetic regulation of TGF-β target genes and can also directly modify key components of the signaling cascade, thereby influencing cancer cell phenotypes.[1]

This compound: A Novel PRMT5:MEP50 Interaction Inhibitor

This compound (also referred to as compound 17) is a novel small-molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between PRMT5 and MEP50.[2] Its mechanism of action involves the displacement of the MEP50 tryptophan 54 (W54) residue from a hydrophobic pocket within the PRMT5 TIM barrel, thereby preventing the formation of the functional enzymatic complex.[2] This mode of inhibition offers a distinct therapeutic strategy compared to active-site inhibitors of PRMT5.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on published in vitro studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | LNCaP (Prostate Cancer) | 430.2 nM | [3] |

| A549 (Non-Small Cell Lung Cancer) | 447 nM | [2] | |

| Effect on Histone Methylation | LNCaP (Prostate Cancer) | 65% decrease in global H4R3me2s at 1 µM | [3] |

| TGF-β Pathway Dysregulation | LNCaP (Prostate Cancer) | Enriched in RNA-seq analysis following treatment | [2] |

The Interplay of PRMT5 and TGF-β Signaling

The regulatory relationship between PRMT5 and the TGF-β pathway is multifaceted, involving both epigenetic and direct post-translational mechanisms.

TGF-β Induced Epithelial-to-Mesenchymal Transition (EMT)

The PRMT5:MEP50 complex is essential for the transcriptional programs that drive cancer cell invasion and metastasis.[1] TGF-β is a potent inducer of EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. PRMT5-MEP50-mediated histone methylation at the promoters of key EMT-related genes is a critical component of the TGF-β response.[1] Inhibition of the PRMT5:MEP50 interaction with this compound is therefore hypothesized to abrogate TGF-β-induced EMT.

Direct Methylation of SMAD4

A pivotal mechanism linking PRMT5 to TGF-β signaling is the direct methylation of SMAD4, a central mediator of the pathway. Upon TGF-β receptor activation, receptor-regulated SMADs (SMAD2/3) are phosphorylated and form a complex with SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes. PRMT5 has been shown to methylate SMAD4 at arginine 361.[4] This methylation event is critical for the stable formation of the SMAD complex and its subsequent nuclear import, thereby activating TGF-β signaling and promoting metastasis in colorectal cancer.[4]

Experimental Protocols